2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a complex organic compound that features a cyclopentylthio group, a trifluoromethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclopentylthiol with an appropriate acyl chloride to form the cyclopentylthioacetyl intermediate. This intermediate is then reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the cyclopentylthio group can modulate its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide
- 2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-ethylpropyl)acetamide
Uniqueness
Compared to similar compounds, 2-(cyclopentylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s aromaticity and potential interactions with aromatic amino acids in proteins, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2S/c17-16(18,19)15(22,12-6-2-1-3-7-12)11-20-14(21)10-23-13-8-4-5-9-13/h1-3,6-7,13,22H,4-5,8-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYQLGCBKJESJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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